Propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester
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Overview
Description
Propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester is a complex organic compound with a unique structure that combines a propanoic acid derivative with a pyridine and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester typically involves multiple steps. One common approach is to start with the preparation of the 3-(3-pyridinyl)-1,2,4-oxadiazole-5-thiol intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiol group is then reacted with 2,2-dimethylpropanoic acid chloride to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester involves its interaction with specific molecular targets. The pyridine and oxadiazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2,2-dimethyl-, ((3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester
- Propanoic acid, 2,2-dimethyl-, ((3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester
- Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which allows for distinct interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
345631-81-4 |
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Molecular Formula |
C13H15N3O3S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)sulfanylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H15N3O3S/c1-13(2,3)11(17)18-8-20-12-15-10(16-19-12)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3 |
InChI Key |
MSCHCJJKSTWBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCSC1=NC(=NO1)C2=CN=CC=C2 |
Origin of Product |
United States |
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